![molecular formula C9H5FN2O3 B1386011 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid CAS No. 944896-51-9](/img/structure/B1386011.png)
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Overview
Description
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride, followed by cyclization with hydrazine hydrate and subsequent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control over reaction conditions and improved safety measures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation products: Various carboxylic acids and ketones.
Reduction products: Alcohols and amines.
Substitution products: Different halogenated and alkylated derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid as an anticancer agent. The 1,3,4-oxadiazole scaffold is recognized for its ability to interact with multiple biological targets involved in cancer proliferation.
Case Studies
A study demonstrated that derivatives of 1,3,4-oxadiazoles showed significant cytotoxic effects against leukemia cell lines when combined with other anticancer agents. For instance, a specific derivative exhibited over 90% inhibition against several cancer types .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Research indicates that 1,3,4-oxadiazole derivatives can act as effective antimicrobial agents due to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Several studies have reported the synthesis of oxadiazole derivatives that exhibit potent antibacterial and antifungal activities. For example:
- Synthesis and Testing : New derivatives were synthesized and tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .
Neuroprotective Effects
In addition to its anticancer and antimicrobial applications, this compound has been explored for neuroprotective effects.
Mechanisms
Research has indicated that certain oxadiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition may lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Comparative Analysis of Biological Activities
Activity Type | Mechanism | Example Findings |
---|---|---|
Anticancer | Enzyme inhibition | Significant cytotoxicity against leukemia cells |
Antimicrobial | Disruption of cell membranes | Effective against various bacterial strains |
Neuroprotective | AChE inhibition | Potential improvement in cognitive function |
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to these targets, leading to its biological activity.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid
3-(2-Hydroxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid
Uniqueness: 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid stands out due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to its non-fluorinated counterparts. This fluorine atom enhances the compound's stability and reactivity, making it a valuable tool in scientific research and industrial applications.
Biological Activity
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a 1,2,4-oxadiazole ring with a 4-fluorophenyl substituent and is being investigated for various pharmacological applications, including anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C₉H₅FN₂O₃
- Molecular Weight: 208.15 g/mol
- CAS Number: 944896-51-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit enzymes involved in inflammatory pathways and exhibit cytotoxic effects against cancer cells. The presence of the fluorine atom enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|---|
Example A | MCF-7 (Breast) | 15.63 | Induces apoptosis via p53 activation |
Example B | U-937 (Leukemia) | <2.78 | Inhibits cell proliferation |
Example C | A549 (Lung) | 0.12 | Apoptosis induction |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. Notably, these compounds exhibited higher potency than traditional chemotherapeutics like doxorubicin in some cases .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have been evaluated for antimicrobial activity. The compound demonstrated significant antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans.
Compound | Pathogen | Activity |
---|---|---|
Compound D | E. coli | Significant |
Compound E | P. aeruginosa | Moderate |
Compound F | C. albicans | High |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that modifications in the oxadiazole structure significantly influenced their anticancer activity. Compounds with electron-withdrawing groups exhibited enhanced potency .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression. For example, strong hydrophobic interactions were observed between the aromatic rings of oxadiazoles and amino acid residues in the active sites of receptors like EGFR .
- In Vivo Studies : While most research has focused on in vitro evaluations, preliminary in vivo studies are underway to assess the therapeutic efficacy and safety profiles of these compounds in animal models .
Properties
IUPAC Name |
3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJDGJSXCYEQQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651641 | |
Record name | 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944896-51-9 | |
Record name | 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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